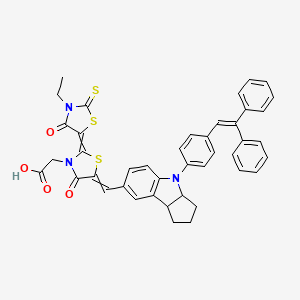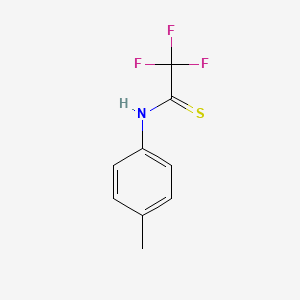
H-DL-Ala-DL-Lys-DL-Pro-DL-Val-DL-Val-DL-His-DL-Leu-DL-Phe-DL-Ala-DL-Asn-DL-xiIle-DL-Val-DL-xiThr-DL-Pro-DL-Arg-DL-xiThr-DL-Pro-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-DL-Ala-DL-Lys-DL-Pro-DL-Val-DL-Val-DL-His-DL-Leu-DL-Phe-DL-Ala-DL-Asn-DL-xiIle-DL-Val-DL-xiThr-DL-Pro-DL-Arg-DL-xiThr-DL-Pro-NH2 is a synthetic peptide composed of multiple DL-amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of each DL-amino acid to the growing peptide chain. This is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids in a controlled manner. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: the activated amino acid to the amino group of the growing peptide chain.
Deprotection: of the amino group to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of such peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. The final product is then purified using techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This can occur at specific amino acid residues like histidine or methionine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also be used to investigate the effects of DL-amino acids on peptide properties.
Biology
In biology, the peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms. It can also serve as a tool to investigate the role of specific amino acid residues in biological processes.
Medicine
In medicine, synthetic peptides like this one are explored for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their biocompatibility and versatility.
Mécanisme D'action
The mechanism of action of this peptide depends on its specific sequence and the context in which it is used. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate various biological pathways, leading to the desired therapeutic or experimental outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
Uniqueness
The uniqueness of H-DL-Ala-DL-Lys-DL-Pro-DL-Val-DL-Val-DL-His-DL-Leu-DL-Phe-DL-Ala-DL-Asn-DL-xiIle-DL-Val-DL-xiThr-DL-Pro-DL-Arg-DL-xiThr-DL-Pro-NH2 lies in its specific sequence of DL-amino acids, which can impart unique structural and functional properties. This sequence can influence the peptide’s stability, folding, and interactions with other molecules, making it a valuable tool for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C87H143N25O20 |
|---|---|
Poids moléculaire |
1859.2 g/mol |
Nom IUPAC |
2-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-(2-aminopropanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-N-[1-[[1-[[1-[2-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C87H143N25O20/c1-15-47(10)67(83(129)106-66(46(8)9)82(128)109-69(51(14)114)86(132)112-36-24-30-61(112)78(124)98-54(28-21-33-95-87(92)93)73(119)108-68(50(13)113)85(131)110-34-22-29-60(110)70(91)116)107-77(123)59(40-63(90)115)100-72(118)49(12)97-74(120)57(38-52-25-17-16-18-26-52)102-75(121)56(37-43(2)3)101-76(122)58(39-53-41-94-42-96-53)103-80(126)64(44(4)5)105-81(127)65(45(6)7)104-79(125)62-31-23-35-111(62)84(130)55(27-19-20-32-88)99-71(117)48(11)89/h16-18,25-26,41-51,54-62,64-69,113-114H,15,19-24,27-40,88-89H2,1-14H3,(H2,90,115)(H2,91,116)(H,94,96)(H,97,120)(H,98,124)(H,99,117)(H,100,118)(H,101,122)(H,102,121)(H,103,126)(H,104,125)(H,105,127)(H,106,129)(H,107,123)(H,108,119)(H,109,128)(H4,92,93,95) |
Clé InChI |
GIZDBAQDDXYVPC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)

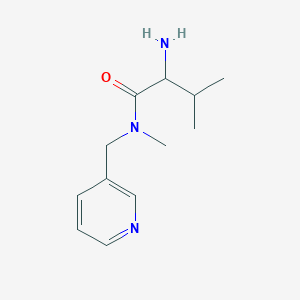
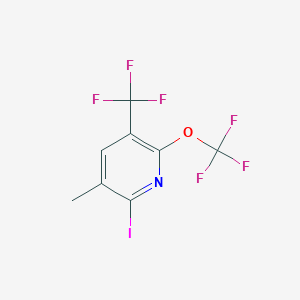
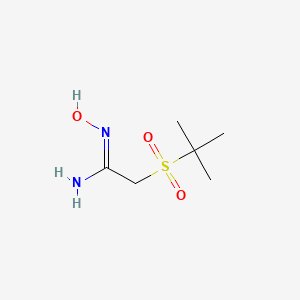
![3-[(10S,13R,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14798932.png)
![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)

